molecular formula C30H47Cl2N5O5S B611676 VH032 phenol-linker 2 CAS No. 2376990-28-0

VH032 phenol-linker 2

Cat. No. B611676
M. Wt: 660.7
InChI Key: ZDPHPLMGGQWIRY-SGROTYDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VH032 phenol-linker 2 (VH032) is a novel, highly versatile, and potent synthetic compound that has been developed as a potential therapeutic agent for a number of diseases. VH032 is a phenol-linked compound with a molecular weight of 590.7 g/mol and a melting point of 140-142 °C. VH032 was developed by researchers at the University of California, San Diego and has been shown to possess a wide range of biological activities.

Scientific Research Applications

Cross-Link Inhomogeneity in Phenolic Resins

Research by Izumi et al. (2016) delves into the cross-link inhomogeneity of phenolic resins during initial stages of curing. They used 1H-pulse NMR spectroscopy and small- and wide-angle X-ray and neutron scattering methods to analyze the evolution of network structures in phenolic resins, noting differences based on the amount of cross-linker present. This study is significant for understanding the general features of phenolic resins and their curing process (Izumi, Shudo, Nakao, & Shibayama, 2016).

Photolabile Linkers in Solid-Phase Synthesis

Mikkelsen et al. (2018) reviewed the development of photolabile linkers for solid-phase synthesis, which is important in releasing target molecules by irradiation. This process, often involving mild reaction conditions, is critical in biological screening experiments where contamination with cleavage reagents is undesirable (Mikkelsen, Grier, Mortensen, Nielsen, & Qvortrup, 2018).

Gelation and Cross-Link Inhomogeneity Studies

A study by Izumi, Nakao, and Shibayama (2015) explored the gelation mechanism and cross-link inhomogeneity of phenolic resins under acidic conditions. Their research, using small- and wide-angle X-ray scattering and 1H-pulse NMR spectroscopy, highlighted two distinct mechanisms for the formation and growth of inhomogeneity dependent on the cross-linker amount. This research provides insights into the manipulation of phenolic resins for specific applications (Izumi, Nakao, & Shibayama, 2015).

Collagen-Based Materials Modified by Phenolic Acids

Kaczmarek and Mazur (2020) reviewed the use of phenolic acids as cross-linkers in collagen-based materials. They discussed how phenolic acids, such as tannic acid, enhance the properties of collagen, including antimicrobial activity and improved physicochemical properties, which is vital for biomedical applications (Kaczmarek & Mazur, 2020).

Vitamin D3 Analogues and Hedgehog Pathway Inhibition

Deberardinis et al. (2015) identified vitamin D3 analogues as potent inhibitors of the hedgehog signaling pathway, which is crucial in various human malignancies. They specifically examined compounds with modified A- and seco-B-rings, contributing significantly to anti-cancer drug development (Deberardinis, Raccuia, Thompson, Maschinot, & Hadden, 2015).

Release of Biotinylated Nucleic Acids from Streptavidin

Bearden, Wang, and Hall (2019) demonstrated the use of phenol to release biotin-tagged DNA from streptavidin. This method, which allows for rapid and efficient recovery of DNA constructs, is pivotal in biotechnology, especially where the biotin-streptavidin bond is extensively utilized (Bearden, Wang, & Hall, 2019).

Rheology and Microstructure of Phenolic Resin Gel

Chenglin et al. (2018) investigated the rheological properties and microstructure of phenolic resin gel, particularly its application as a plugging agent in industrial settings. This study is crucial for understanding how various factors impact the gelation mechanism of phenolic resin gel (Chenglin, Yahui, Xiqun, Zhao, & Dai, 2018).

properties

IUPAC Name

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-(6-aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45N5O5S.2ClH/c1-19-26(41-18-33-19)21-10-11-22(25(14-21)40-13-9-7-6-8-12-31)16-32-28(38)24-15-23(37)17-35(24)29(39)27(30(3,4)5)34-20(2)36;;/h10-11,14,18,23-24,27,37H,6-9,12-13,15-17,31H2,1-5H3,(H,32,38)(H,34,36);2*1H/t23-,24+,27-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPHPLMGGQWIRY-SGROTYDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)OCCCCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O)OCCCCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47Cl2N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

VH032 phenol-linker 2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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